molecular formula C17H15NO7 B014535 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid CAS No. 2495-79-6

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

Cat. No. B014535
CAS RN: 2495-79-6
M. Wt: 345.3 g/mol
InChI Key: WVMOIIQOERAKJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, such as 4-benzyloxy benzoates, involves using electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents to influence photophysical properties. The synthesis process is characterized by the formation of coordination compounds through complex reactions, highlighting the compound's versatility in forming structurally diverse derivatives (Sivakumar et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as lanthanide 4-benzyloxy benzoates, demonstrates the influence of substituents on the compound's configuration and properties. These structures are often determined through X-ray diffraction, revealing the coordination modes and the impact of electron-donating or withdrawing groups on the overall molecular arrangement and photoluminescence (Sivakumar et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid derivatives are diverse, ranging from synthesis to transformations that lead to various functionalized aromatic compounds. The compound's reactivity is significantly influenced by the nature of substituents, which can enhance or decrease its reactivity in different chemical contexts (Nakamura, Uchiyama, & Ohwada, 2003).

Physical Properties Analysis

The physical properties of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid and its derivatives are crucial for understanding their behavior in various environments and applications. These properties can be investigated through techniques such as polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction, providing insights into the compound's phase behavior, thermal stability, and crystal structure.

Chemical Properties Analysis

The chemical properties of 4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid derivatives, such as their photophysical characteristics and electrochemical behavior, are of significant interest. Studies have shown that substituents play a vital role in determining these properties, affecting the compound's luminescence, electron density, and overall chemical reactivity. Understanding these properties is essential for tailoring the compound for specific applications (Sivakumar et al., 2010).

Scientific Research Applications

Synthesis and Structural Analysis

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, a derivative of benzyloxy benzoic acid, has been used in synthesizing lanthanide coordination compounds to study the impact of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on photophysical properties. Derivatives with electron-releasing substituents showed improved photoluminescence, whereas electron-withdrawing groups decreased the overall sensitization efficiency due to dissipation of excitation energy. This is crucial in understanding the ligand-metal ion interactions and designing luminescent materials (Sivakumar et al., 2010).

Cyclization and Chemical Transformation

The compound has been involved in cyclization reactions. For instance, cyclization of 2-methoxy-6-benzyloxy acetophenone hydrazone in the presence of polyphosphoric acid yielded indazoles, indicating the compound's potential in synthesizing heterocyclic structures. This chemical transformation is vital for creating pharmaceutical intermediates and other organic compounds (Yu‐Zhu Qiu et al., 2010).

Liquid Crystalline Properties

The benzyloxy-3-methoxy-nitrophenyl group, as part of larger molecular systems, has been studied for its liquid crystalline properties. For example, compounds containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester with this group demonstrated mesomorphism, showing enantiotropic nematic and smectic A mesophases. These findings are crucial for developing new liquid crystalline materials for various applications, including displays and sensors (B.T. Thaker et al., 2012).

Safety And Hazards

I couldn’t find specific safety and hazard information for “4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid”. It’s always important to handle chemical substances with care and follow safety guidelines.


Future Directions

The future directions for “4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid” are not clearly stated in the sources I found. However, it’s used in proteomics research1, which is a rapidly advancing field with potential for new discoveries.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more detailed and up-to-date analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOIIQOERAKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391361
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid

CAS RN

2495-79-6
Record name 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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